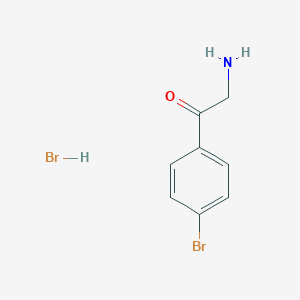

2-Amino-1-(4-bromophenyl)ethanone hydrobromide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-1-(4-bromophenyl)ethanone;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO.BrH/c9-7-3-1-6(2-4-7)8(11)5-10;/h1-4H,5,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEUQYTAJFZFBSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CN)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586113 | |

| Record name | 2-Amino-1-(4-bromophenyl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151427-13-3 | |

| Record name | 2-Amino-1-(4-bromophenyl)ethan-1-one--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

what is 2-Amino-1-(4-bromophenyl)ethanone hydrobromide

An In-Depth Technical Guide to 2-Amino-1-(4-bromophenyl)ethanone Hydrobromide for Advanced Research and Development

Introduction

This compound is a pivotal chemical intermediate, distinguished by its unique molecular architecture that features a brominated phenyl ring, a ketone, and an amine salt. This combination of functional groups renders it a highly versatile building block in the landscape of organic synthesis. For professionals in drug development and materials science, this reagent serves as a critical starting point for constructing complex molecular frameworks, particularly for heterocyclic compounds that form the backbone of many therapeutic agents.[1][2] This guide provides a comprehensive technical overview, from its fundamental properties and synthesis to its analytical characterization, applications, and safe handling protocols, designed for the practicing researcher and scientist.

Physicochemical Properties and Identification

The precise identification and understanding of a reagent's properties are the foundation of successful and reproducible research. This compound is a solid compound whose hydrobromide salt form enhances stability and can improve solubility in certain polar solvents compared to its freebase.[1]

| Property | Data | Reference(s) |

| CAS Number | 151427-13-3 | [][4] |

| Molecular Formula | C₈H₉Br₂NO | [] |

| Molecular Weight | 294.97 g/mol | - |

| IUPAC Name | 2-amino-1-(4-bromophenyl)ethanone;hydrobromide | [] |

| Appearance | Solid | [5] |

| Synonyms | 2-Amino-4'-bromoacetophenone hydrobromide, α-Amino-p-bromoacetophenone hydrobromide | [1] |

| InChI Key | IEUQYTAJFZFBSI-UHFFFAOYSA-N | [] |

| SMILES | C1=CC(=CC=C1C(=O)CN)Br.Br | [] |

| Purity | Typically available in purities of ≥95% | [5] |

Note: Data for the more commonly cited hydrochloride salt (CAS 5467-72-1) is sometimes used as a proxy where hydrobromide-specific data is unavailable.[5][6]

Synthesis and Reaction Mechanism

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A logical and industrially relevant pathway begins with commercially available materials and proceeds through key transformations.

Overall Synthetic Workflow

The synthesis can be conceptualized in three primary stages:

-

Friedel-Crafts Acylation: Introduction of the acetyl group to the bromobenzene ring.

-

α-Bromination: Halogenation of the methyl group adjacent to the ketone.

-

Amination and Salt Formation: Introduction of the amino group and conversion to the hydrobromide salt.

Caption: Synthetic pathway for 2-Amino-1-(4-bromophenyl)ethanone HBr.

Step-by-Step Methodology & Mechanistic Insights

Step 1: Synthesis of 4'-Bromoacetophenone

-

Protocol: In a reactor equipped for reflux, bromobenzene is treated with acetic anhydride in the presence of a Lewis acid catalyst, typically anhydrous aluminum trichloride (AlCl₃).[7] The reaction mixture is heated to initiate the reaction, followed by a workup involving quenching with an ice-water mixture and extraction of the product.[7]

-

Mechanism (Expertise & Experience): This is a classic Friedel-Crafts acylation, an electrophilic aromatic substitution reaction. The AlCl₃ coordinates with the acetic anhydride to form a highly electrophilic acylium ion. This ion is then attacked by the electron-rich π-system of the bromobenzene ring. The bromine atom is an ortho-, para-directing deactivator; the steric hindrance at the ortho position favors the formation of the para-substituted product, 4'-bromoacetophenone.[8]

Step 2: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone (α-Bromination)

-

Protocol: 4'-Bromoacetophenone is dissolved in a suitable solvent like glacial acetic acid. Molecular bromine (Br₂) is then added dropwise, often with gentle heating.[9] The reaction progress can be monitored by the disappearance of the bromine color.

-

Mechanism (Trustworthiness): This reaction proceeds via an acid-catalyzed, enol-mediated mechanism. The ketone carbonyl is first protonated by the acetic acid, which increases the acidity of the α-protons. Tautomerization leads to the formation of an enol intermediate. The electron-rich double bond of the enol then attacks a bromine molecule, leading to the α-brominated product and regeneration of the acid catalyst. This self-validating process ensures regioselectivity at the α-position.

Step 3: Synthesis of this compound

-

Protocol: The α-bromo ketone intermediate is a potent lachrymator and should be handled with extreme care in a well-ventilated fume hood. It can be reacted with an ammonia source. A common method involves bubbling ammonia gas through a solution of the α-bromo ketone or using a solution of ammonia in an organic solvent. The resulting free base is often unstable and is immediately treated with hydrobromic acid (HBr) to precipitate the stable hydrobromide salt.

-

Mechanism (Authoritative Grounding): This step is a nucleophilic substitution (Sₙ2) reaction. The ammonia acts as a nucleophile, attacking the electrophilic carbon atom bearing the bromine. This displaces the bromide ion as a leaving group. The initial product is the ammonium salt, which is deprotonated by excess ammonia to give the α-amino ketone free base. Subsequent treatment with HBr protonates the basic amino group to yield the final, stable hydrobromide salt.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are standard for this molecule.

| Technique | Expected Observations |

| ¹H NMR (in DMSO-d₆) | - ~8.3 ppm (br s, 3H): Protons of the ammonium group (-NH₃⁺), broadened by exchange. - ~7.9 ppm (d, 2H): Aromatic protons ortho to the carbonyl group. - ~7.8 ppm (d, 2H): Aromatic protons meta to the carbonyl group. - ~4.6 ppm (s, 2H): Methylene protons (-CH₂-) adjacent to the carbonyl and ammonium groups. |

| ¹³C NMR (in DMSO-d₆) | - ~192 ppm: Carbonyl carbon (C=O). - ~135-130 ppm: Quaternary and protonated aromatic carbons. - ~45 ppm: Methylene carbon (-CH₂-). |

| FT-IR (KBr Pellet, cm⁻¹) | - ~3000-2800 cm⁻¹ (broad): N-H stretching from the ammonium salt. - ~1690 cm⁻¹ (strong): C=O stretching of the aryl ketone. - ~1600, 1485 cm⁻¹: C=C stretching of the aromatic ring. - ~1070, 1010 cm⁻¹: In-plane C-H bending. - ~820 cm⁻¹: Para-disubstituted C-H out-of-plane bending. |

| Mass Spec. (ESI+) | - m/z ~214/216: Molecular ion peak for the free base [M+H]⁺, showing a characteristic 1:1 isotopic pattern due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br). |

Note: Predicted NMR shifts are estimates and can vary based on solvent and concentration. For reference, spectra of related compounds like 4'-bromoacetophenone are available in public databases.[10][11]

Key Applications in Research and Development

The primary value of this compound lies in its role as a bifunctional synthon for building more complex molecules, especially heterocycles.

-

Synthesis of Imidazoles: It is a classic reagent in the Hantzsch imidazole synthesis. Condensation with an aldehyde and an amidine or ammonia source yields highly substituted imidazole rings, which are prevalent in pharmaceuticals like antifungals and antihypertensives.

-

Precursor to Thiazoles and Oxazoles: The α-amino ketone moiety can react with various sulfur or oxygen-containing reagents to form five-membered heterocyclic rings, which are also important pharmacophores.

-

Pharmaceutical Scaffolding: The compound is a building block for creating libraries of potential drug candidates.[2] The bromine atom provides a reactive handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid diversification of molecular structures during lead optimization.[2]

Caption: Role as a central intermediate in synthetic chemistry.

Safe Handling and Storage Protocol

Due to its hazardous nature, strict safety protocols must be followed when handling this compound and its precursors.[12]

GHS Hazard Information:

-

Classification: Causes skin irritation, serious eye irritation, and may cause respiratory irritation. Harmful if swallowed.[13]

-

Pictograms: GHS07 (Exclamation Mark)

-

Signal Word: Warning

Protocol for Safe Handling:

-

Engineering Controls: Always handle this chemical within a certified chemical fume hood to avoid inhalation of dust.[12] Ensure an eyewash station and safety shower are immediately accessible.[14]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield conforming to OSHA regulations.[15]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Wear a flame-retardant lab coat.

-

-

Handling Procedure:

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[12]

-

Skin: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[12]

-

Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

-

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[12]

-

The compound may be hygroscopic; store under an inert atmosphere (e.g., nitrogen or argon) if necessary.[12]

-

Store locked up and away from incompatible materials such as strong oxidizing agents, acids, and bases.[12]

Experimental Protocol: Hantzsch Imidazole Synthesis

This protocol provides a representative example of how this compound is used in a synthetic context.

Objective: To synthesize 2-phenyl-4-(4-bromophenyl)-1H-imidazole.

Materials:

-

This compound

-

Benzaldehyde

-

Ammonium acetate

-

Glacial acetic acid

Procedure:

-

In a round-bottom flask, combine this compound (1.0 eq), benzaldehyde (1.0 eq), and a molar excess of ammonium acetate (e.g., 5-10 eq).

-

Add glacial acetic acid to serve as the solvent and catalyst.

-

Fit the flask with a reflux condenser and heat the mixture to reflux (typically around 120 °C) with stirring.

-

Monitor the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

-

Allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into a beaker of cold water or ice water. A precipitate should form.

-

Neutralize the mixture carefully with a base (e.g., aqueous ammonia or sodium bicarbonate solution) to precipitate the product fully.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold water to remove residual salts.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified imidazole derivative.

-

Dry the final product under vacuum and characterize using the analytical methods described in Section 3.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for innovation in medicinal chemistry and materials science. Its well-defined reactivity, stemming from the α-amino ketone and bromophenyl motifs, provides a reliable and versatile platform for synthetic chemists. By understanding its properties, synthesis, and handling requirements as detailed in this guide, researchers can effectively and safely leverage this powerful intermediate to construct novel molecules with significant potential.

References

-

PrepChem.com. Synthesis of alpha-bromo-4-hydroxyacetophenone. [Link]

-

PubChem. 1-(2-Amino-4-bromophenyl)ethanone. [Link]

- Google Patents. CN101462935B - A kind of synthetic method of α-bromoacetophenone compound.

-

YouTube. synthesis of Alpha-Bromoacetophenone | Phenacyl Bromide Preparation Step-by-Step. [Link]

-

ResearchGate. A Novel Selective Method for the Synthesis of α‐Bromoacetophenone and α,α‐ Dibromoacetophenone Using NaBr/K2S2O8. [Link]

-

Master Organic Chemistry. Reactions and Mechanisms. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis. [Link]

-

NIST. Ethanone, 1-(4-bromophenyl)-. [Link]

-

ResearchGate. Figure S19. 1 H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j). [Link]

Sources

- 1. CAS 5467-72-1: Ethanone, 2-amino-1-(4-bromophenyl)-, hydro… [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 4. scbt.com [scbt.com]

- 5. 2-Amino-1-(4-bromophenyl)ethanone hydrochloride [cymitquimica.com]

- 6. chemscene.com [chemscene.com]

- 7. 4'-Bromoacetophenone | 99-90-1 [chemicalbook.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. youtube.com [youtube.com]

- 10. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. fishersci.ca [fishersci.ca]

- 13. 1-(2-Amino-4-bromophenyl)ethanone | C8H8BrNO | CID 14503614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. fishersci.com [fishersci.com]

- 15. echemi.com [echemi.com]

physical and chemical properties of 2-Amino-1-(4-bromophenyl)ethanone hydrobromide

An In-depth Technical Guide to 2-Amino-1-(4-bromophenyl)ethanone Hydrobromide

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in pharmaceutical synthesis. The document details its physical and chemical properties, synthesis, and analytical characterization. It is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its applications and safe handling protocols.

Introduction

This compound, also known as 4-bromo-2-aminoacetophenone hydrobromide, is an organic compound that serves as a versatile building block in the synthesis of various bioactive molecules. Its structure, featuring a brominated phenyl ring, an amino group, and a ketone, makes it a valuable precursor for creating complex molecular frameworks for novel drug candidates.[1][2] The hydrobromide salt form generally enhances its stability and solubility in aqueous solutions, facilitating its use in a variety of chemical reactions.[1] This guide aims to provide a detailed technical resource on this compound for laboratory and industrial applications.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application in research and development.

Physical Properties

The physical characteristics of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 151427-13-3 | [3] |

| Molecular Formula | C₈H₉Br₂NO | [3] |

| Molecular Weight | 294.97 g/mol | [3] |

| Appearance | Solid | [4][5] |

| Purity | Typically ≥98% | [6] |

Chemical Properties

The chemical properties are largely defined by its functional groups. The amino group acts as a nucleophile, the ketone's carbonyl group is electrophilic, and the brominated phenyl ring can undergo various substitution reactions.[1]

Structure:

Caption: Chemical structure of this compound.

Synthesis and Reactivity

Synthesis

While specific, detailed industrial synthesis methods for the hydrobromide salt are proprietary, a general approach involves the bromination of 4-aminoacetophenone followed by hydrobromination. The synthesis of related aminoketones often involves multi-step processes, such as the Friedel-Crafts acylation followed by amination.[7]

A representative laboratory-scale synthesis workflow is outlined below:

Caption: Generalized synthesis workflow.

Reactivity

The reactivity of this compound is characterized by its key functional groups:

-

Amino Group: Can act as a nucleophile in reactions such as acylation, alkylation, and condensation.

-

Ketone Group: The carbonyl carbon is electrophilic and can undergo nucleophilic addition reactions.

-

Bromophenyl Group: The bromine atom can be substituted through various cross-coupling reactions, and the aromatic ring can undergo further electrophilic substitution.

Analytical Characterization

Accurate characterization is crucial for ensuring the purity and identity of the compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a standard method for assessing the purity of this compound. A reverse-phase HPLC method can be employed for analysis.[8]

Experimental Protocol:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of acetonitrile and water, with a small percentage of an acid like formic acid for MS compatibility.[8]

-

Detection: UV detection at a wavelength determined by the compound's UV-Vis spectrum.

-

Sample Preparation: Dissolve a known concentration of the compound in the mobile phase.

-

Injection and Analysis: Inject the sample and analyze the resulting chromatogram for the main peak and any impurities.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electron ionization mass spectrometry can be used to determine the mass of the parent molecule, 1-(4-bromophenyl)-2-aminoethanone.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for elucidating the detailed molecular structure and confirming the identity of the synthesized compound.

Applications in Drug Development

This compound is a key intermediate in the synthesis of a wide range of pharmaceutical compounds.[2] Its structural motifs are found in various classes of drugs. The presence of the brominated phenyl ring allows for further functionalization, making it a versatile starting material for creating libraries of compounds for drug discovery.[1]

Caption: Role in the drug development pipeline.

Safety and Handling

Proper safety precautions are essential when handling this compound.

Hazard Identification

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: Can cause serious eye irritation.[10]

-

Respiratory Irritation: May cause respiratory irritation.

Handling and Storage

-

Handling: Handle in a well-ventilated area.[11] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[11] Avoid formation of dust and aerosols.[11]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[11] Keep refrigerated for long-term storage.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[11]

-

Skin Contact: Immediately wash with plenty of soap and water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth with water.[11]

Conclusion

This compound is a chemical intermediate with significant utility in pharmaceutical and chemical synthesis. Its well-defined physical and chemical properties, combined with its versatile reactivity, make it a valuable tool for researchers and drug development professionals. Adherence to proper analytical characterization and safety protocols is paramount to ensure its effective and safe use.

References

-

PubChem. 1-(2-Amino-4-bromophenyl)ethanone. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone in Modern Pharmaceutical Synthesis. [Link]

-

SIELC Technologies. Ethanone, 2-bromo-1-(4-bromophenyl)-. [Link]

- Google Patents. Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.

-

DergiPark. Synthesis of 2-((4-aminophenyl)amino)- and 2-(4-hydroxyphenoxy)- substituted-1,4-naphthoquinones and Preliminary Studies on Their Application in Latent Fingermark Detection. [Link]

-

NIST. Ethanone, 1-(4-bromophenyl)-. [Link]

Sources

- 1. CAS 5467-72-1: Ethanone, 2-amino-1-(4-bromophenyl)-, hydro… [cymitquimica.com]

- 2. nbinno.com [nbinno.com]

- 3. scbt.com [scbt.com]

- 4. 2-Amino-1-(4-bromophenyl)ethanone hydrochloride [cymitquimica.com]

- 5. 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone | 37904-72-6 [sigmaaldrich.com]

- 6. chemscene.com [chemscene.com]

- 7. JPH03200751A - Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt - Google Patents [patents.google.com]

- 8. Ethanone, 2-bromo-1-(4-bromophenyl)- | SIELC Technologies [sielc.com]

- 9. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 10. fishersci.com [fishersci.com]

- 11. echemi.com [echemi.com]

An In-depth Technical Guide to the Molecular Structure and Synthesis of 2-Amino-1-(4-bromophenyl)ethanone Hydrobromide

This guide provides a comprehensive technical overview of 2-Amino-1-(4-bromophenyl)ethanone hydrobromide, a key intermediate in pharmaceutical synthesis. It is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its molecular structure, synthesis, and characterization, grounded in established scientific principles.

Introduction: The Significance of α-Amino Ketones in Medicinal Chemistry

The α-amino ketone moiety is a privileged scaffold in medicinal chemistry, forming the structural core of numerous biologically active compounds. The strategic placement of an amino group alpha to a carbonyl introduces a key pharmacophoric element, enabling diverse molecular interactions with biological targets. This compound, in particular, serves as a critical building block for more complex molecules, most notably in the synthesis of compounds targeting calcium signaling pathways. Its utility stems from the reactive handles it possesses: the amino group for nucleophilic attack or salt formation, the ketone for further functionalization, and the bromophenyl ring which can participate in cross-coupling reactions or act as a bulky, lipophilic group influencing pharmacokinetic properties.

Molecular Structure and Physicochemical Properties

This compound is the hydrobromide salt of the corresponding α-amino ketone. The salt form enhances the compound's stability and crystallinity, facilitating its handling and purification.

| Property | Value | Source |

| CAS Number | 151427-13-3 | |

| Molecular Formula | C₈H₉Br₂NO | |

| Molecular Weight | 294.97 g/mol | |

| Appearance | Light yellow solid (expected) | |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO |

The molecular structure features a central ethanone core with a bromine atom at the para-position of the phenyl ring and an amino group at the alpha-position to the carbonyl. The hydrobromide salt forms through the protonation of the primary amino group.

Caption: Synthetic workflow for this compound.

Step 1: α-Bromination of 4-Bromoacetophenone

The first step involves the selective bromination of the methyl group of 4-bromoacetophenone. This reaction is typically acid-catalyzed, proceeding through an enol intermediate. [1] Mechanism:

-

Enolization: The carbonyl oxygen is protonated by an acid catalyst (e.g., HBr), making the α-protons more acidic. A weak base (e.g., the solvent or the bromide ion) then removes an α-proton to form the enol tautomer.

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile and attacks a molecule of bromine (Br₂).

-

Deprotonation: The resulting oxonium ion is deprotonated to regenerate the carbonyl group and yield the α-bromo ketone.

Experimental Protocol:

A plausible experimental protocol, adapted from general procedures for α-bromination of acetophenones, is as follows:

-

Dissolve 4-bromoacetophenone (1.0 eq) in a suitable solvent such as glacial acetic acid or chloroform.

-

Add a catalytic amount of hydrobromic acid (HBr).

-

Slowly add bromine (1.0 eq) dropwise to the reaction mixture at room temperature with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with a solution of sodium bisulfite to remove any unreacted bromine.

-

Extract the product with an organic solvent (e.g., dichloromethane), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 2-bromo-1-(4-bromophenyl)ethanone.

Step 2: Amination and Hydrobromide Salt Formation

The second step involves the nucleophilic substitution of the α-bromine with an amino group. A common method for introducing an unprotected amino group is the Gabriel synthesis or by direct amination with a protected amine followed by deprotection. A more direct approach involves using a source of ammonia, which will also neutralize the HBr formed, followed by the addition of HBr to form the desired salt.

Mechanism:

-

Nucleophilic Substitution (SN2): An ammonia source (e.g., hexamethylenetetramine followed by acidic hydrolysis, or a protected amine) acts as a nucleophile, attacking the electrophilic α-carbon and displacing the bromide ion.

-

Hydrolysis/Deprotection: If a protected amine or a precursor like hexamethylenetetramine is used, an acidic workup is required to reveal the primary amine.

-

Salt Formation: The resulting free amine is then treated with hydrobromic acid to form the stable this compound salt, which can be isolated by precipitation.

Experimental Protocol:

A plausible experimental protocol, based on general procedures for the synthesis of α-amino ketones from α-bromo ketones, is as follows:

-

Dissolve the crude 2-bromo-1-(4-bromophenyl)ethanone in a suitable solvent like chloroform or ethanol.

-

Add an excess of a suitable aminating agent (e.g., a solution of ammonia in methanol or hexamethylenetetramine).

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

If hexamethylenetetramine is used, add a mixture of ethanol and concentrated hydrochloric acid and reflux to hydrolyze the intermediate.

-

After cooling, filter the reaction mixture.

-

To the filtrate, add a solution of hydrobromic acid to precipitate the product.

-

Collect the precipitate by filtration, wash with a cold solvent (e.g., diethyl ether), and dry under vacuum to yield this compound.

Spectroscopic Characterization

Thorough spectroscopic analysis is crucial for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons adjacent to the carbonyl and amino groups, and the protons of the ammonium group. The aromatic protons will likely appear as two doublets in the range of 7.5-8.0 ppm, characteristic of a para-substituted benzene ring. The methylene protons (CH₂) will likely appear as a singlet around 4.5-5.0 ppm. The ammonium protons (-NH₃⁺) are expected to be a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each carbon environment. The carbonyl carbon is expected to be the most downfield signal, typically in the range of 190-200 ppm. The aromatic carbons will appear in the 120-140 ppm region, with the carbon attached to the bromine atom showing a characteristic chemical shift. The methylene carbon will be observed in the range of 40-50 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the free base. The electron ionization (EI) mass spectrum of the free base, 2-Amino-1-(4-bromophenyl)ethanone, would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak of similar intensity due to the presence of the bromine atom. Key fragmentation patterns would likely involve the loss of the aminoethyl group and cleavage of the bond between the carbonyl and the phenyl ring.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the functional groups present. A strong absorption band around 1680-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration. The N-H stretching vibrations of the ammonium group are expected to appear as a broad band in the region of 2800-3200 cm⁻¹. C-H stretching vibrations of the aromatic ring will be observed around 3000-3100 cm⁻¹, and the C-Br stretching vibration will appear in the fingerprint region.

Application in Drug Development: A Precursor to Azumolene

This compound is a documented intermediate in the synthesis of Azumolene . [2]Azumolene is a dantrolene analog that has been investigated for its role as a muscle relaxant and its potential in treating malignant hyperthermia. [3]

Azumolene's Mechanism of Action: Targeting Calcium Signaling

Azumolene's pharmacological activity is linked to its ability to modulate intracellular calcium levels. Specifically, it has been shown to inhibit a component of store-operated calcium entry (SOCE) that is coupled to the ryanodine receptor 1 (RyR1), a critical calcium release channel in skeletal muscle. [4][5]By inhibiting this pathway, Azumolene can attenuate the uncontrolled release of calcium from the sarcoplasmic reticulum, which is a hallmark of malignant hyperthermia. [3][6]

Caption: From intermediate to therapeutic action: the role of this compound.

Conclusion

This compound is a valuable synthetic intermediate with direct relevance to the development of therapeutic agents targeting calcium signaling pathways. A thorough understanding of its molecular structure, a reliable synthetic protocol, and comprehensive characterization are paramount for its effective use in research and drug discovery. The methodologies and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently synthesize and utilize this important chemical entity.

References

-

Zhao, X., Weisleder, N., Han, X., Pan, Z., Parness, J., Brotto, M., & Ma, J. (2006). Azumolene inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor. Journal of Biological Chemistry, 281(44), 33477-33486. [Link]

-

Semantic Scholar. (n.d.). Azumolene Inhibits a Component of Store-operated Calcium Entry Coupled to the Skeletal Muscle Ryanodine Receptor. Retrieved from [Link]

-

Eltit, J. M., Yang, T., Li, H., Pessah, I. N., Allen, P. D., & Lopez, J. R. (2006). Effects of azumolene on Ca2+ sparks in skeletal muscle fibers. Journal of General Physiology, 128(6), 739-753. [Link]

-

ResearchGate. (n.d.). Azumolene Inhibits a Component of Store-operated Calcium Entry Coupled to the Skeletal Muscle Ryanodine Receptor. Retrieved from [Link]

-

Coompo. (n.d.). This compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information Synthesis of α-Amino Ketones through Aminations of Umpoled Enolates. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

-

Coompo. (n.d.). This compound. Retrieved from [Link]

-

NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. Retrieved from [Link]

-

SIELC Technologies. (2018, February 16). Ethanone, 2-bromo-1-(4-bromophenyl)-. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination [organic-chemistry.org]

- 3. Effects of azumolene on Ca2+ sparks in skeletal muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azumolene inhibits a component of store-operated calcium entry coupled to the skeletal muscle ryanodine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

A Comprehensive Spectroscopic Guide to 2-Amino-1-(4-bromophenyl)ethanone Hydrobromide

This technical guide provides an in-depth analysis of the spectral data for 2-Amino-1-(4-bromophenyl)ethanone hydrobromide, a key intermediate in pharmaceutical synthesis.[1] By leveraging Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), we can achieve unambiguous structural elucidation and purity assessment. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but the underlying scientific rationale for its interpretation.

Molecular Structure and Physicochemical Properties

This compound is the salt form of an α-aminoketone. The presence of the hydrobromide is crucial as it protonates the primary amine, forming an ammonium salt. This significantly influences the compound's solubility, stability, and spectral characteristics, particularly in NMR and IR spectroscopy.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 151427-13-3 | [2][] |

| Molecular Formula | C₈H₉Br₂NO | [1] |

| Molecular Weight | 294.97 g/mol | [1] |

| Physical Form | Light Yellow Solid | [1] |

| Synonyms | 2-Amino-4'-bromoacetophenone Hydrobromide |[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination in organic chemistry. For this compound, both ¹H and ¹³C NMR provide a detailed map of the proton and carbon framework.

Causality in Experimental Choices

The choice of solvent is critical for NMR analysis. A deuterated polar aprotic solvent like Dimethyl Sulfoxide (DMSO-d₆) is ideal. It readily dissolves the ionic salt and its residual water peak does not typically interfere with the signals of interest. Furthermore, the acidic protons of the ammonium group (-NH₃⁺) are observable in DMSO-d₆, whereas they might undergo rapid exchange and become invisible in solvents like D₂O.

¹H NMR Spectroscopy Analysis

The ¹H NMR spectrum is characterized by three distinct regions: the aromatic region, the aliphatic methylene region, and the ammonium proton region. The electron-withdrawing effects of the carbonyl group, the bromine atom, and the protonated amino group are key to interpreting the chemical shifts.

Table 2: Predicted ¹H NMR Spectral Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~ 8.40 | broad singlet | 3H | -NH₃⁺ | The protons on the positively charged nitrogen are acidic and typically appear as a broad signal due to quadrupolar relaxation and exchange. |

| ~ 7.95 | Doublet (d) | 2H | H-2', H-6' | These protons are ortho to the electron-withdrawing carbonyl group, causing a significant downfield shift. They appear as a doublet due to coupling with H-3' and H-5'. |

| ~ 7.80 | Doublet (d) | 2H | H-3', H-5' | These protons are ortho to the bromine atom. The characteristic AA'BB' pattern of the 1,4-disubstituted benzene ring is evident. |

| ~ 4.65 | Singlet (s) | 2H | -CH₂- | These methylene protons are adjacent to both the carbonyl group and the -NH₃⁺ group, leading to strong deshielding and a downfield shift.[5] The signal is often a singlet but may appear as a broad singlet due to coupling with the ammonium protons. |

¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum provides a count of non-equivalent carbon atoms and information about their chemical environment. Due to the molecule's symmetry, the eight carbon atoms produce only six distinct signals.

Table 3: Predicted ¹³C NMR Spectral Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|

| ~ 191.5 | C=O | The carbonyl carbon is the most deshielded, appearing furthest downfield, a characteristic feature of ketones.[6] |

| ~ 133.0 | C-1' | The quaternary carbon to which the acyl group is attached. |

| ~ 132.5 | C-3', C-5' | Aromatic carbons ortho to the bromine atom. |

| ~ 130.8 | C-2', C-6' | Aromatic carbons ortho to the carbonyl group. |

| ~ 129.0 | C-4' | The carbon atom bonded to the bromine. Its chemical shift is directly influenced by the halogen. |

| ~ 45.5 | -CH₂- | The aliphatic carbon, shifted downfield due to its proximity to the carbonyl and ammonium groups. |

Standard Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh 10-15 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Shimming: Shim the magnetic field to ensure homogeneity, using the deuterium lock signal of the solvent.

-

¹H NMR Acquisition: Acquire the spectrum with a standard pulse sequence. Typically, 16-32 scans are sufficient.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of ¹³C.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) signals. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Interpretation of the IR Spectrum

The IR spectrum of this compound is dominated by features arising from the ammonium salt, the ketone, and the substituted aromatic ring.

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3100 - 2800 | Strong, Broad | N-H Stretch | Ammonium (-NH₃⁺) |

| ~ 3050 | Medium | C-H Stretch | Aromatic C-H |

| ~ 1690 | Strong, Sharp | C=O Stretch | Ketone |

| ~ 1585 | Medium-Strong | C=C Stretch | Aromatic Ring |

| ~ 1400 | Medium | N-H Bend | Ammonium (-NH₃⁺) |

| ~ 820 | Strong | C-H Bend | para-disubstituted ring (out-of-plane) |

| ~ 550 | Medium | C-Br Stretch | Aryl Halide |

The most diagnostic peak is the very broad and strong absorption band in the 3100-2800 cm⁻¹ region, which is characteristic of the N-H stretching vibrations in an ammonium salt.[7][8] This feature, combined with the sharp, strong carbonyl absorption around 1690 cm⁻¹, provides compelling evidence for the aminoketone salt structure.[9]

Standard Protocol for FTIR Data Acquisition (KBr Pellet)

-

Sample Preparation: Grind 1-2 mg of the compound with ~100 mg of dry, spectroscopic-grade Potassium Bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer.

-

Background Scan: Run a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum is plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Principles of Electrospray Ionization (ESI-MS)

For a pre-existing salt like this hydrobromide, ESI is the ideal ionization technique. The analysis is performed on the free base form of the molecule. In positive ion mode, the analyte is typically observed as the protonated molecular ion, [M+H]⁺. A key feature to look for is the isotopic signature of bromine: two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Analysis of the Mass Spectrum

-

Molecular Ion: The free base, 2-Amino-1-(4-bromophenyl)ethanone, has a molecular formula of C₈H₈BrNO. The expected protonated molecular ion [M+H]⁺ will appear as a pair of peaks at m/z 214.0 and 216.0 .

-

Fragmentation: The primary fragmentation mechanism for α-aminoketones is alpha-cleavage, which involves the breaking of the bond between the carbonyl carbon and the α-carbon.[10]

Table 5: Major Expected Fragments in ESI-MS

| m/z (⁷⁹Br/⁸¹Br) | Proposed Fragment Ion | Formula |

|---|---|---|

| 214.0 / 216.0 | [M+H]⁺ (Protonated Molecule) | [C₈H₉BrNO]⁺ |

| 185.0 / 187.0 | [Br-C₆H₄-CO]⁺ | [C₇H₄BrO]⁺ |

| 30.0 | [CH₂NH₂]⁺ | [CH₄N]⁺ |

The most abundant fragment is expected to be the bromobenzoyl cation ([Br-C₆H₄-CO]⁺) at m/z 185/187, as it is a highly stabilized acylium ion.[10]

Standard Protocol for ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Instrument Settings: Operate the mass spectrometer in positive ion mode. Optimize key parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow rate to achieve a stable signal.

-

Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Fragmentation (MS/MS): To confirm fragmentation pathways, perform a product ion scan by selecting the molecular ion (m/z 214 or 216) as the precursor and applying collision-induced dissociation (CID).

Visualizations and Diagrams

Visual representations are essential for correlating spectral data with the molecular structure.

Figure 1: Structure of 2-Amino-1-(4-bromophenyl)ethanone Cation.

Figure 2: Proposed ESI-MS Fragmentation Pathway.

Integrated Analysis and Conclusion

The collective evidence from NMR, IR, and MS provides an unambiguous confirmation of the structure of this compound.

-

IR spectroscopy confirms the presence of the key functional groups: an ammonium salt, an aromatic ketone, and a C-Br bond.

-

¹H and ¹³C NMR spectroscopy provides the precise connectivity of the carbon and hydrogen framework, confirming the 1,4-disubstituted aromatic ring and the α-aminoketone arrangement.

-

Mass spectrometry verifies the molecular weight of the free base and reveals a fragmentation pattern consistent with the proposed structure, highlighted by the characteristic alpha-cleavage.

This guide demonstrates a systematic, multi-technique approach to spectroscopic analysis. By understanding the principles behind each technique and how molecular structure influences the output, researchers can confidently identify and characterize complex organic molecules like this compound.

References

-

Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. BMC Chemistry. [Link][11]

-

Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. ResearchGate. [Link][12]

-

Supporting Information for: Water-controlled selective preparation of α-mono or α,α'- dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin. Royal Society of Chemistry. [Link][5]

-

Köse, E. (2016). THE SPECTROSCOPIC ANALYSIS OF 2,4'-DIBROMOACETOPHENONE MOLECULE BY USING QUANTUM CHEMICAL CALCULATIONS. DergiPark. [Link][13]

-

Köse, E. (2016). THE SPECTROSCOPIC ANALYSIS OF 2,4'-DIBROMOACETOPHENONE MOLECULE BY USING QUANTUM CHEMICAL CALCULATIONS. ResearchGate. [Link][14]

-

SpectraBase. (n.d.). 2-Amino-1-(4-bromophenyl)ethan-1-ol. SpectraBase. [Link]

-

PubChem. (n.d.). 1-(2-Amino-4-bromophenyl)ethanone. PubChem. [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST WebBook. [Link]

-

ResearchGate. (n.d.). IR spectrum (KBr) of 2-azido-1-(4-nitrophenyl)ethanone (10). ResearchGate. [Link]

-

ResearchGate. (n.d.). ¹H NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j). ResearchGate. [Link]

- Google Patents. (n.d.). Production of 2-amino-1-(4-hydroxyphenyl)-ethanone mineral acid salt.

-

NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST WebBook. [Link][9]

-

ResearchGate. (n.d.). ¹³C NMR for the reactions of 1-(4-bromophenyl)ethan-1-amine (1) with ¹³C-labeled CO₂. ResearchGate. [Link]

-

Chemistry LibreTexts. (2024). Characteristics of ¹³C NMR Spectroscopy. Chemistry LibreTexts. [Link][6]

-

Yin, R., et al. (2019). Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PMC - NIH. [Link]

-

PubChem. (n.d.). 2-Bromo-1-(4-fluorophenyl)ethan-1-one. PubChem. [Link]

-

ResearchGate. (n.d.). ¹³C NMR spectrum of 1-(4-Bromophenyl)ethanone oxime (2j). ResearchGate. [Link]

-

NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST WebBook. [Link][15]

-

NIST. (n.d.). Acetophenone, 4'-amino-. NIST WebBook. [Link][8]

-

ResearchGate. (n.d.). ¹³C NMR spectrum of 1-(4-Fluorophenyl)ethanone oxime (2e). ResearchGate. [Link]

-

NIST. (n.d.). Ethanone, 1-(4-bromophenyl)-. NIST WebBook. [Link]

-

Doc Brown's Chemistry. (n.d.). Mass spectrum of butanone. Doc Brown's Chemistry. [Link][10]

-

SpectraBase. (n.d.). Ethanone, 2-bromo-1-(4-chlorophenyl)-, oxime, (Z)-. SpectraBase. [Link]

-

NIST. (n.d.). Ethanone, 2-bromo-1-phenyl-. NIST WebBook. [Link]

Sources

- 1. This compound | 151427-13-3 - Coompo [coompo.com]

- 2. scbt.com [scbt.com]

- 4. chemscene.com [chemscene.com]

- 5. rsc.org [rsc.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. p-Aminoacetophenone | C8H9NO | CID 7468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Acetophenone, 4'-amino- [webbook.nist.gov]

- 9. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

- 10. butanone low high resolution H-1 proton nmr spectrum of butanone analysis interpretation of chemical shifts ppm spin spin line splitting for 2-butanone butan-2-one doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. researchgate.net [researchgate.net]

- 15. Ethanone, 1-(4-bromophenyl)- [webbook.nist.gov]

solubility of 2-Amino-1-(4-bromophenyl)ethanone hydrobromide in different solvents

An In-Depth Technical Guide to the Solubility of 2-Amino-1-(4-bromophenyl)ethanone Hydrobromide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key intermediate in pharmaceutical synthesis. The document elucidates the fundamental physicochemical principles governing its solubility across a spectrum of common laboratory solvents, from polar protic to non-polar aprotic systems. We present detailed, field-proven experimental protocols for both qualitative and quantitative solubility determination, designed to ensure accuracy and reproducibility. The guide synthesizes theoretical knowledge with practical application, offering researchers and drug development professionals the insights needed to select optimal solvent systems for reaction chemistry, purification, and formulation. All discussions are grounded in established chemical principles and supported by authoritative references.

Introduction

Chemical Identity and Structure

This compound is an organic salt with the molecular formula C₈H₉Br₂NO.[1] It is the hydrobromide salt of an α-amino ketone, which features a brominated phenyl ring.

The structure is characterized by several key functional groups that dictate its chemical behavior and physical properties:

-

A Protonated Amine Group (-NH₃⁺): As a hydrobromide salt, the primary amine is protonated, creating a positively charged ammonium center. This feature is the primary driver of its polarity and aqueous solubility.[2][3][4]

-

A Ketone Carbonyl Group (C=O): A polar group capable of acting as a hydrogen bond acceptor.[5]

-

A 4-bromophenyl Ring: A bulky, relatively non-polar (lipophilic) moiety that influences solubility in organic solvents.

-

A Bromide Anion (Br⁻): The counter-ion to the protonated amine.

The salt form is crucial, as it significantly enhances the stability and water solubility of the parent amine compound, a common strategy in pharmaceutical development.[2][3]

Significance in Research and Drug Development

As an α-halo ketone derivative, this compound is a valuable synthetic intermediate.[6][7][8] The presence of the bromine atom on the phenyl ring and the reactive α-amino ketone functionality allows for a variety of subsequent chemical transformations, making it a versatile building block for more complex bioactive molecules. Understanding its solubility is not an academic exercise but a prerequisite for its effective use in any synthetic or formulation workflow.

The Critical Role of Solubility

Solubility is a fundamental physical property that dictates the success of numerous laboratory and industrial processes.[9][10] For a synthetic intermediate like this compound, a well-characterized solubility profile is essential for:

-

Reaction Engineering: Selecting a solvent that can dissolve all reactants to ensure a homogeneous reaction medium, thereby maximizing reaction rates and yields.

-

Purification: Designing effective crystallization, precipitation, or extraction protocols.

-

Formulation: For active pharmaceutical ingredients (APIs), solubility is a primary determinant of bioavailability and delivery mechanism.[10]

Theoretical Principles of Solubility

The solubility of a compound is governed by the intermolecular forces between the solute and the solvent. The guiding principle is the adage, "like dissolves like," which states that substances with similar polarities and intermolecular forces are more likely to be soluble in one another.[11]

Molecular Determinants of Solubility

The solubility of this compound is a balance between its highly polar salt character and the less polar aromatic ring.

-

The Role of the Amine Hydrobromide Salt: This is the dominant feature. The ionic nature of the R-NH₃⁺Br⁻ salt allows for strong ion-dipole interactions with polar solvents. The protonated amine is an excellent hydrogen bond donor, while the bromide ion and the ketone's oxygen are hydrogen bond acceptors. Amine salts are characteristically soluble in polar solvents like water and insoluble in non-polar organic solvents.[4]

-

Influence of the Ketone and Bromophenyl Moieties: The polar ketone group contributes favorably to solubility in polar solvents through dipole-dipole interactions and hydrogen bonding.[5] Conversely, the large bromophenyl ring is lipophilic and will have more favorable van der Waals interactions with non-polar solvents. However, in this molecule, the energetic contribution of solvating the ionic salt portion far outweighs the contribution from the aromatic ring.

Impact of Solvent Properties

The choice of solvent is the most critical factor affecting solubility.[11] Solvents are typically classified based on their polarity and their ability to donate protons (protic) or not (aprotic).

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are expected to be the most effective. Their high polarity readily dissolves ionic species. Furthermore, their ability to act as both hydrogen bond donors and acceptors allows them to effectively solvate the protonated amine, the bromide ion, and the ketone group.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have high dipole moments but lack acidic protons. They are effective at solvating the protonated amine cation (R-NH₃⁺) through dipole-dipole interactions and by acting as hydrogen bond acceptors. While generally good solvents for this compound, their inability to act as hydrogen bond donors may make them slightly less effective than protic solvents at solvating the bromide anion.

-

Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): These solvents are expected to be very poor solvents. The energy required to break the strong ionic lattice of the solute is not compensated by the weak van der Waals forces that would form between the solute and the non-polar solvent.

Experimental Methodology for Solubility Determination

To build a reliable solubility profile, a systematic approach using both qualitative and quantitative methods is recommended. The protocols described below are designed to be self-validating by ensuring equilibrium is reached and measurements are accurate.

Rationale for Solvent Selection

A representative panel of solvents should be chosen to cover a wide range of polarities and hydrogen bonding capabilities. A suggested panel includes:

-

Polar Protic: Deionized Water, Methanol

-

Polar Aprotic: Dimethyl Sulfoxide (DMSO), Acetonitrile

-

Moderate Polarity: Dichloromethane (DCM), Chloroform[1]

-

Non-Polar: Toluene, Hexane

Qualitative Solubility Assessment Protocol

This rapid screening method provides a quick, semi-quantitative estimate of solubility, which is useful for initial solvent screening.

Methodology:

-

Add approximately 25 mg of this compound to a small test tube.[12][13]

-

Add 0.75 mL of the chosen solvent in 0.25 mL increments.[12]

-

After each addition, cap the tube and vortex vigorously for 60 seconds.[9]

-

Visually inspect the solution for the presence of undissolved solid against a dark background.

-

Classify the solubility based on the observations (e.g., Very Soluble, Soluble, Sparingly Soluble, Insoluble).

Quantitative Solubility Determination: The Isothermal Shake-Flask Method

The shake-flask method is a well-established and reliable technique for determining equilibrium solubility.[14] The causality behind this protocol is to create a saturated solution at a constant temperature, ensuring that the measured concentration represents the true thermodynamic solubility limit.

Methodology:

-

Preparation: Add an excess amount of the solute to a sealed vial containing a known volume of the solvent (e.g., 5 mL). "Excess" is critical to ensure a saturated solution is formed and solid remains present at equilibrium.

-

Equilibration: Place the vials in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[14] This step is the most common source of error; insufficient time leads to an underestimation of solubility.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature bath for at least 2 hours to allow undissolved solids to settle. Centrifuge the vials to pellet any remaining suspended particles.

-

Sampling & Dilution: Carefully withdraw an aliquot of the clear supernatant. Immediately dilute the aliquot with a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

Analysis: Quantify the concentration of the dissolved solute in the diluted aliquot using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original solubility in mg/mL or mol/L, accounting for the dilution factor.

Diagram of the Experimental Workflow

Caption: Workflow for quantitative solubility determination.

Solubility Profile of this compound

Summary of Solubility Data

The following table summarizes the expected solubility of the compound based on its physicochemical properties and data for structurally related compounds. These values should be confirmed experimentally.

| Solvent Class | Solvent Name | Polarity Index | Expected Solubility | Rationale |

| Polar Protic | Water | 10.2 | Soluble | Excellent H-bonding and high polarity effectively solvate the ionic salt. |

| Methanol | 5.1 | Very Soluble | Polar protic nature is ideal for solvating both the cation and anion. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 7.2 | Very Soluble | High polarity and H-bond acceptor capability. Listed as a solvent for similar compounds.[1] |

| Acetonitrile | 5.8 | Sparingly Soluble | Moderately polar, but less effective at solvating ions compared to DMSO or protic solvents. | |

| Moderate Polarity | Dichloromethane (DCM) | 3.1 | Slightly Soluble | Limited polarity is insufficient to fully overcome the solute's ionic lattice energy.[1] |

| Non-Polar | Toluene | 2.4 | Insoluble | Non-polar nature provides no favorable interactions with the ionic solute. |

| Hexane | 0.1 | Insoluble | Aliphatic, non-polar solvent with very weak intermolecular forces. |

Analysis and Discussion of Results

The predicted solubility profile aligns perfectly with fundamental chemical principles. The high solubility in polar solvents like methanol and DMSO is driven by strong ion-dipole and hydrogen bonding interactions. The compound's ionic character dominates its behavior, rendering it insoluble in non-polar media where these strong interactions cannot be established.

Visualizing the Dissolution Process

The diagram below illustrates the key intermolecular forces responsible for dissolving the compound in a polar protic solvent like water.

Caption: Solute-solvent interactions in a polar protic medium.

Practical Implications and Applications

-

Reaction Solvents: For reactions involving this compound, polar aprotic solvents like DMSO or DMF are often excellent choices as they provide high solubility without the reactive -OH group present in protic solvents.

-

Purification: Its insolubility in non-polar solvents can be exploited for purification. For example, the product could be precipitated from a reaction mixture by adding an anti-solvent like hexane or toluene. Recrystallization would likely be successful from a polar protic solvent like methanol or ethanol.

-

Aqueous Extractions: The compound's solubility is pH-dependent. In an aqueous solution, adding a base (e.g., NaOH, NaHCO₃) will neutralize the hydrobromide, converting the protonated amine (-NH₃⁺) to the free amine (-NH₂).[13] This neutral form is significantly less polar and thus less water-soluble, allowing it to be extracted into an organic solvent like dichloromethane. This is a standard acid-base extraction technique.

Conclusion

This compound is a highly polar, ionic compound whose solubility is dominated by its amine salt character. It exhibits high solubility in polar protic and aprotic solvents and is effectively insoluble in non-polar media. This distinct solubility profile, governed by ion-dipole interactions and hydrogen bonding, provides researchers with clear strategies for its use in synthesis, purification, and formulation. The experimental protocols detailed herein offer a robust framework for obtaining reliable and reproducible solubility data, which is a critical parameter for successful chemical development.

References

Sources

- 1. This compound | 151427-13-3 - Coompo [coompo.com]

- 2. The water solubility of amines found in medications can be increased by s.. [askfilo.com]

- 3. CAS 5467-72-1: Ethanone, 2-amino-1-(4-bromophenyl)-, hydro… [cymitquimica.com]

- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 5. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 6. 22.3 Alpha Halogenation of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]

- 7. Ketone halogenation - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.ws [chem.ws]

- 10. ascendiacdmo.com [ascendiacdmo.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 13. www1.udel.edu [www1.udel.edu]

- 14. m.youtube.com [m.youtube.com]

- 15. scribd.com [scribd.com]

- 16. 2-Amino-1-(4-bromophenyl)ethanone hydrochloride [cymitquimica.com]

- 17. 1-(2-Amino-4-bromophenyl)ethanone | C8H8BrNO | CID 14503614 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. chemscene.com [chemscene.com]

- 20. 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone | 37904-72-6 [sigmaaldrich.com]

- 21. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

The Alpha-Amino Ketone Group: A Nexus of Reactivity and Synthetic Potential in Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The α-amino ketone moiety is a privileged structural motif in organic chemistry and medicinal chemistry, serving as a versatile building block for a diverse array of bioactive molecules and complex heterocyclic scaffolds.[1][2] Its unique juxtaposition of a nucleophilic amino group and an electrophilic carbonyl group imparts a rich and tunable reactivity profile. This guide provides a comprehensive exploration of the core reactivity principles of α-amino ketones, detailing their participation in key synthetic transformations and highlighting their strategic importance in the development of pharmaceutical agents. Through a blend of mechanistic insights, practical experimental protocols, and illustrative applications, this document aims to equip researchers with the foundational knowledge required to effectively harness the synthetic potential of this remarkable functional group.

Introduction: The Strategic Importance of α-Amino Ketones

α-Amino ketones are not merely synthetic curiosities; they are integral components of numerous natural products, pharmaceuticals, and vital synthetic intermediates.[3][4] Their prevalence in clinically relevant drugs, such as the antidepressant bupropion and the appetite suppressant amfepramone, underscores their significance in medicinal chemistry.[2][4][5] The dual functionality of the α-amino ketone group allows for a wide range of chemical manipulations, including nucleophilic additions, reactions at the α-carbon, and participation in powerful cyclization and condensation reactions.[1][6] This versatility makes them invaluable precursors for the synthesis of nitrogen-containing heterocycles, which form the core of many therapeutic agents.[3] Understanding the underlying principles of their reactivity is therefore paramount for the rational design and efficient synthesis of novel drug candidates.

Fundamental Reactivity Profile

The characteristic reactivity of an α-amino ketone is dictated by the electronic interplay between the amino group and the adjacent carbonyl group. The electron-withdrawing nature of the carbonyl group renders the α-protons acidic, facilitating enolate formation. Conversely, the lone pair of electrons on the nitrogen atom can participate in resonance and influence the electrophilicity of the carbonyl carbon. This intricate electronic balance governs the diverse reaction pathways available to this functional group.

Nucleophilic Addition to the Carbonyl Group

The carbonyl group in α-amino ketones readily undergoes nucleophilic addition reactions, a cornerstone of their chemical behavior.[7][8] This reactivity allows for the introduction of a wide variety of substituents and the construction of more complex molecular architectures.

Caption: Workflow of the Hantzsch Pyridine Synthesis.

The Pictet-Spengler reaction is a powerful acid-catalyzed reaction that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an intramolecular electrophilic substitution to form a tetrahydroisoquinoline or related heterocyclic systems. [9][10]α-Amino ketones can serve as the carbonyl component in this reaction, leading to the synthesis of highly substituted and stereochemically complex heterocyclic products. [11]The reaction proceeds through the formation of an iminium ion, which is the key electrophilic intermediate that undergoes cyclization. [11][12][13]

Caption: Key steps in the Pictet-Spengler reaction involving an α-amino ketone.

α-Amino Ketones as Michael Acceptors

When the α-amino ketone contains an α,β-unsaturated moiety, it can act as a Michael acceptor, undergoing conjugate addition of nucleophiles. [14][15]This reactivity provides a pathway to introduce substituents at the β-position, further expanding the synthetic utility of this scaffold.

Synthetic Applications in Drug Development

The versatile reactivity of α-amino ketones has been extensively leveraged in the synthesis of a wide range of pharmaceutical agents. Their ability to serve as precursors to complex heterocyclic systems is particularly valuable.

| Drug Class | Example Compound | Synthetic Role of α-Amino Ketone |

| Antidepressants | Bupropion | Key intermediate in the synthesis of the aminoketone core structure. [2] |

| Appetite Suppressants | Amfepramone | Serves as the core pharmacophore. [2] |

| Antiplatelet Agents | Effient (Prasugrel) | A derivative of an α-amino ketone. [2] |

| HIV Protease Inhibitors | Saquinavir, Nelfinavir | α-Amino-α'-chloro ketones are crucial building blocks in their synthesis. [4] |

| Calcium Channel Blockers | Nifedipine | Synthesized via the Hantzsch reaction, which can involve α-amino ketone-like intermediates. [16] |

Experimental Protocols: A Case Study

To provide a practical context, a detailed, generalized protocol for the Hantzsch pyridine synthesis is outlined below. This protocol is a composite of established procedures and should be adapted based on the specific substrates and desired product.

Hantzsch Dihydropyridine Synthesis

Objective: To synthesize a 1,4-dihydropyridine derivative via a one-pot multi-component reaction. [17] Materials:

-

Aldehyde (1.0 eq)

-

β-Ketoester (e.g., ethyl acetoacetate) (2.0 eq)

-

Ammonium acetate (1.2 eq)

-

Ethanol (solvent)

-

Nitric acid or other oxidizing agent (for subsequent aromatization)

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aldehyde, β-ketoester, and ammonium acetate in ethanol.

-

Stir the reaction mixture at reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The crude dihydropyridine product may precipitate out of the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.

-

If the product does not precipitate, the solvent can be removed under reduced pressure. The residue can then be purified by column chromatography or recrystallization.

-

Aromatization (Optional): The isolated dihydropyridine can be dissolved in a suitable solvent (e.g., acetic acid) and treated with an oxidizing agent (e.g., nitric acid) to yield the corresponding pyridine derivative. [17] Self-Validation: The identity and purity of the synthesized dihydropyridine and pyridine can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the crystalline product should be sharp and consistent with literature values.

Conclusion and Future Outlook

The α-amino ketone group represents a cornerstone of modern synthetic and medicinal chemistry. Its rich reactivity, stemming from the synergistic interplay of the amino and ketone functionalities, provides a powerful platform for the construction of diverse and complex molecular architectures. As the demand for novel therapeutics continues to grow, the strategic application of α-amino ketone chemistry will undoubtedly play an increasingly vital role in the discovery and development of the next generation of pharmaceutical agents. Future research will likely focus on the development of novel, highly efficient, and stereoselective methods for the synthesis and transformation of α-amino ketones, further expanding their already impressive synthetic repertoire.

References

-

Organic Syntheses. (n.d.). Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Retrieved from [Link]

-

Russian Chemical Reviews. (2023). Synthesis of α-amino carbonyl compounds: a brief review. Retrieved from [Link]

-

PubMed Central. (n.d.). Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Retrieved from [Link]

-

Royal Society of Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Retrieved from [Link]

-

ACS Omega. (2025). Direct Synthesis of α-Amino Ketones via Photochemical Nickel-Catalyzed Acyl–Aryl Cross-Coupling. Retrieved from [Link]

-

PubMed. (n.d.). Stereoselective synthesis of 2-aminocyclobutanols via photocyclization of alpha-amido alkylaryl ketones: mechanistic implications for the Norrish/Yang reaction. Retrieved from [Link]

-

Frontiers in Chemistry. (2019). Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis. Retrieved from [Link]

-

Hantzsch pyridine synthesis. (n.d.). In Wikipedia. Retrieved from [Link]

-

PubMed. (2007). Preparation and reactivity of versatile alpha-amino ketones. Retrieved from [Link]

-

Química Organica.org. (n.d.). Hantzsch synthesis of pyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

-

PubMed Central. (n.d.). The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines. Retrieved from [Link]

-

PubMed Central. (n.d.). The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. Retrieved from [Link]

-

Wikipedia. (n.d.). Hantzsch pyridine synthesis. Retrieved from [Link]

-

Journal of the American Chemical Society. (1983). Reductive Cyclization of Amino α-Keto Esters. A General Method for the Synthesis of Nitrogen-Heterocyclics Having Fused Five- and Six-Membered Rings. Retrieved from [Link]

-

ResearchGate. (2025). Synthesis and Synthetic Applications of α-Amino Ketones Derived from Natural α-Amino Acids. Retrieved from [Link]

-

ResearchGate. (n.d.). Pictet-Spengler reaction based on in-situ generated alpha-amino iminium.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement. Retrieved from [Link]

-

Name-Reaction.com. (n.d.). Pictet-Spengler reaction. Retrieved from [Link]

-

MDPI. (n.d.). The Kabachnik–Fields Reaction: A Key Transformation in Organophosphorus Chemistry. Retrieved from [Link]

-

ChemistryViews. (2023). α-Amination of Amides and Ketones. Retrieved from [Link]

-

Organic & Biomolecular Chemistry. (2020). Recent advances in the synthesis of α-amino ketones. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Michael Addition. Retrieved from [Link]

-

PubMed Central. (2022). Michael acceptor molecules in natural products and their mechanism of action. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reactions and Mechanisms. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

Sources

- 1. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of α-amino ketones - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02098B [pubs.rsc.org]

- 3. Synthesis of α-amino carbonyl compounds: a brief review | Russian Chemical Reviews [rcr.colab.ws]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Preparation and reactivity of versatile alpha-amino ketones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Pictet–Spengler reaction - Wikipedia [en.wikipedia.org]

- 10. name-reaction.com [name-reaction.com]

- 11. The Chiral Pool in the Pictet–Spengler Reaction for the Synthesis of β-Carbolines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pictet–Spengler reaction based on in situ generated α-amino iminium ions through the Heyns rearrangement - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 14. Michael Addition [organic-chemistry.org]

- 15. Michael acceptor molecules in natural products and their mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]

- 17. alfa-chemistry.com [alfa-chemistry.com]

The α-Amino Ketone Hub: A Technical Guide to the Mechanistic Role of 2-Amino-1-(4-bromophenyl)ethanone Hydrobromide in Synthesis

Introduction: The Strategic Importance of α-Amino Ketones

In the landscape of modern organic and medicinal chemistry, α-amino ketones stand out as exceptionally valuable synthons. Their bifunctional nature, possessing both a nucleophilic amino group and an electrophilic carbonyl center, allows for a diverse range of chemical transformations. This duality makes them indispensable building blocks for the construction of nitrogen-containing heterocycles, which form the core of countless pharmaceutical agents and biologically active molecules.[1] Furthermore, the α-amino ketone motif itself is a key pharmacophore in several therapeutic compounds.